molecular formula C6H10O2S B1396652 3-(Cyclopropylsulfanyl)propanoic acid CAS No. 1566037-74-8

3-(Cyclopropylsulfanyl)propanoic acid

Cat. No.: B1396652
CAS No.: 1566037-74-8
M. Wt: 146.21 g/mol
InChI Key: OKFNREBCOQHBES-UHFFFAOYSA-N
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Description

3-(Cyclopropylsulfanyl)propanoic acid is an organic compound featuring a cyclopropyl group attached to a sulfanyl group, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylsulfanyl)propanoic acid typically involves the introduction of a cyclopropyl group to a sulfanyl group, followed by the attachment of this intermediate to a propanoic acid backbone. One common method involves the use of cyclopropylthiol and an appropriate propanoic acid derivative under controlled conditions to achieve the desired product. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylsulfanyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Cyclopropylsulfanyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Cyclopropylsulfanyl)propanoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, while the carboxylic acid moiety can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyclopropylsulfanyl)propanoic acid is unique due to the presence of both the cyclopropyl and sulfanyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-cyclopropylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2S/c7-6(8)3-4-9-5-1-2-5/h5H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFNREBCOQHBES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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